
6-methyl-N1-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-yl)benzene-1,3-diamine
Overview
Description
6-methyl-N1-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-yl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C16H19N7 and its molecular weight is 309.37 g/mol. The purity is usually 95%.
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Biological Activity
6-methyl-N1-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-yl)benzene-1,3-diamine, with the CAS number 1018473-31-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 309.37 g/mol. The structure features a pyrazole ring, which is often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C16H19N7 |
Molecular Weight | 309.37 g/mol |
CAS Number | 1018473-31-8 |
Biological Activities
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Pyrazoles are recognized for their antibacterial and antifungal activities. The compound may exhibit similar properties, potentially inhibiting the growth of pathogenic microorganisms . Studies have demonstrated that modifications in the pyrazole structure can enhance antimicrobial potency.
Anti-inflammatory Effects
There is evidence suggesting that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes .
Neuroprotective Effects
Some studies highlight the neuroprotective potential of pyrazole compounds. They may act by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of a series of pyrazole derivatives, including compounds structurally related to this compound. Results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of pyrazole derivatives. The study found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that structural variations could optimize therapeutic efficacy .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoles inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Binding : Some derivatives interact with specific receptors (e.g., estrogen receptors), influencing cellular signaling pathways.
Properties
IUPAC Name |
4-methyl-3-N-[5-methyl-2-[6-(methylamino)pyrimidin-4-yl]pyrazol-3-yl]benzene-1,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-10-4-5-12(17)7-13(10)21-16-6-11(2)22-23(16)15-8-14(18-3)19-9-20-15/h4-9,21H,17H2,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCHPUMHHBMFGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=CC(=NN2C3=NC=NC(=C3)NC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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